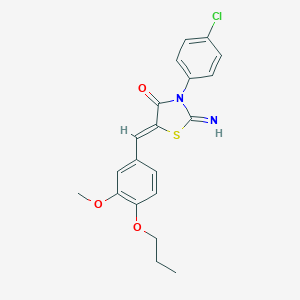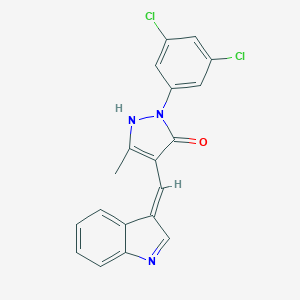![molecular formula C23H18ClN3O2S B302859 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302859.png)
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a suitable candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound may also inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has minimal toxicity in vitro and in vivo. The compound has been shown to have low cytotoxicity in human cancer cell lines and low acute toxicity in mice. Additionally, the compound has been shown to have low hemolytic activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is its potential for use in the development of new drugs and antibiotics. The compound has been shown to have promising activity against cancer cells and a range of bacteria. However, one of the limitations of the compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One potential direction is the development of new anticancer drugs based on the compound. Another potential direction is the development of new antibiotics based on the compound's antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis method for 2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the reaction of 4-chlorobenzenethiol with 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 3-(bromomethyl)phenylboronic acid to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. The compound has been shown to have promising antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been shown to have antibacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
2-[(4-chlorophenyl)sulfanyl]-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide |
|---|---|
Fórmula molecular |
C23H18ClN3O2S |
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18ClN3O2S/c1-15-4-2-5-16(12-15)22-26-27-23(29-22)17-6-3-7-19(13-17)25-21(28)14-30-20-10-8-18(24)9-11-20/h2-13H,14H2,1H3,(H,25,28) |
Clave InChI |
IKGOWCDSENGFLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302776.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302777.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)
![10-(2-furylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302785.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)


![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)